c-Myc inhibitor 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

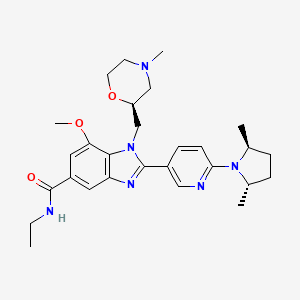

Molecular Formula |

C28H38N6O3 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-3-pyridinyl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1 |

InChI Key |

JDGMXWQWODGPGM-IPJJNNNSSA-N |

Isomeric SMILES |

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of c-Myc Inhibitor 10058-F4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Myc oncoprotein is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a majority of human cancers. As a transcription factor lacking a defined enzymatic pocket, c-Myc has been a challenging therapeutic target. Small-molecule inhibitors that disrupt the essential protein-protein interaction between c-Myc and its obligate partner, Max, represent a promising strategy to attenuate Myc-driven oncogenesis. This technical guide provides an in-depth analysis of the mechanism of action of 10058-F4, a well-characterized small-molecule inhibitor of the c-Myc-Max interaction. We will detail its core mechanism, downstream cellular consequences, relevant quantitative data, and the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Disruption of c-Myc-Max Heterodimerization

The primary mechanism of action of 10058-F4 is the direct inhibition of the heterodimerization of c-Myc and Max proteins.[1] c-Myc requires this partnership with Max to bind to E-box DNA sequences in the promoter regions of its target genes and subsequently transactivate their expression.

10058-F4 is a cell-permeable thiazolidinone compound that selectively binds to the basic-helix-loop-helix-leucine zipper (bHLHZip) domain of c-Myc.[2] This binding event induces a conformational change in c-Myc, preventing its association with Max.[3][4] By disrupting the formation of the functional c-Myc-Max heterodimer, 10058-F4 effectively blocks the transcriptional activity of c-Myc.[1]

Figure 1: Core mechanism of 10058-F4 action.

Downstream Cellular Consequences

The inhibition of c-Myc-Max dimerization by 10058-F4 triggers a cascade of downstream events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibition of Target Gene Expression and Cell Cycle Arrest

By preventing c-Myc from binding to DNA, 10058-F4 leads to the downregulation of a host of c-Myc target genes that are critical for cell cycle progression. This results in a robust cell cycle arrest at the G0/G1 phase.[1][5][6] Key molecular changes include:

-

Upregulation of CDK inhibitors: Increased expression of p21 and p27.[1]

-

Downregulation of cyclins: Decreased levels of cyclin D3.[6]

-

Suppression of hTERT: Downregulation of human telomerase reverse transcriptase (hTERT), which is crucial for cellular immortalization.[6][7]

Induction of Apoptosis via the Mitochondrial Pathway

10058-F4 is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[1][2] This is characterized by:

-

Modulation of Bcl-2 family proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[1]

-

Mitochondrial outer membrane permeabilization: This leads to the release of cytochrome C from the mitochondria into the cytoplasm.

-

Caspase activation: Released cytochrome C triggers the activation of a caspase cascade, including the cleavage and activation of caspases 9, 7, and the executioner caspase-3.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. baxinhibitor.com [baxinhibitor.com]

- 3. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of c-Myc Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene, a master regulator of cellular proliferation, is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a challenging target for small molecule inhibition. This technical guide details the discovery and synthesis of c-Myc inhibitor 10, a promising compound identified through a cell-based screening approach aimed at reducing cellular c-Myc protein levels. This document provides a comprehensive overview of its discovery, a detailed synthesis protocol, quantitative biological data, and the experimental methodologies employed in its characterization.

Introduction: The Challenge of Targeting c-Myc

The c-Myc protein is a transcription factor that forms a heterodimer with its partner Max to bind to E-box sequences in the genome, thereby regulating the expression of a multitude of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1][2] Its aberrant expression is a hallmark of many cancers, driving tumorigenesis and sustaining the malignant phenotype.[2] Despite its clear role in cancer, the development of direct c-Myc inhibitors has been hampered by its "undruggable" nature.[3]

Recent strategies have shifted towards identifying compounds that modulate c-Myc protein levels rather than directly inhibiting its interaction with Max.[3] This approach led to the discovery of this compound (also known as compound 17), a novel small molecule that effectively reduces endogenous c-Myc protein levels in cancer cells.[4][5]

Discovery of this compound

This compound was identified through a high-throughput, cell-based phenotypic screen designed to find compounds that decrease the levels of c-Myc protein in a MYC-amplified carcinoma cell line. The screening cascade involved a series of assays to eliminate false positives and characterize the mechanism of action of the hit compounds. This effort led to the identification of a lead series of compounds, which were then optimized through medicinal chemistry to improve their potency, pharmacokinetic properties, and reduce c-Myc protein levels in vivo. This compound emerged from this optimization process as a potent and promising candidate.[4][5]

Synthesis of this compound

The chemical name for this compound is 4-((4-(aminomethyl)piperidin-1-yl)methyl)-N-ethyl-6-methoxy-N-(1-methylpiperidin-4-yl)quinolin-7-amine. Its synthesis is a multi-step process.

Chemical Structure:

Molecular Formula: C28H38N6O3[4]

CAS Number: 2299227-75-9[4]

Synthesis Protocol:

A detailed, step-by-step synthesis protocol is outlined below, based on analogous chemical transformations.

Step 1: Synthesis of Intermediate A (Substituted Quinoline Core)

-

A mixture of a suitably substituted aminobenzonitrile and a cyclic ketone is subjected to a Friedländer annulation in the presence of a base such as potassium hydroxide in a solvent like ethanol. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Functionalization of the Quinoline Core (Intermediate B)

-

Intermediate A is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group at a specific position on the quinoline ring. The reaction is typically carried out at elevated temperatures. The resulting aldehyde is then isolated and purified.

Step 3: Reductive Amination to Introduce the Piperidine Moiety (Intermediate C)

-

Intermediate B is reacted with a protected aminopiperidine derivative via reductive amination. This is typically achieved using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane. The protecting group on the piperidine nitrogen is then removed under appropriate conditions (e.g., acid treatment for a Boc group).

Step 4: Final Amide Coupling to Yield this compound

-

The free amine of Intermediate C is then coupled with a carboxylic acid derivative using a standard peptide coupling reagent such as HATU or HOBt/EDC in the presence of a base like diisopropylethylamine in a solvent such as dimethylformamide. The final product, this compound, is then purified by preparative HPLC.

Biological Activity and Data

This compound has been shown to effectively reduce cellular c-Myc protein levels and exhibits cytotoxic activity against various cancer cell lines.

| Assay | Cell Line | Parameter | Value | Reference |

| c-Myc HTRF Assay | HeLa | pEC50 | 6.4 | [4][5] |

| Cell Viability | A549 (Lung Cancer) | IC50 | 42.6 µM | [5] |

| Cell Viability | DU-145 (Prostate Cancer) | IC50 | 11.7 µM | [5] |

| Cell Viability | MCF7 (Breast Cancer) | IC50 | 11.6 µM | [5] |

| Cell Viability | Panc1 (Pancreatic Cancer) | IC50 | 10.7 µM | [5] |

| Permeability | PAMPA | Pe (10⁻⁶ cm/s) | >10 | [4][5] |

Table 1: Quantitative biological data for this compound.

Experimental Protocols

c-Myc Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the levels of c-Myc protein in cell lysates.

-

Cell Culture and Lysis: HeLa cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. After treatment, the cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

HTRF Reaction: The cell lysate is then incubated with a pair of HTRF antibodies specific for c-Myc: one labeled with a europium cryptate donor and the other with a d2 acceptor.

-

Signal Detection: When the antibodies bind to c-Myc, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is measured on an HTRF-compatible plate reader. The signal intensity is proportional to the amount of c-Myc protein in the lysate.

Western Blotting for c-Myc Protein Levels

This technique is used to visualize and quantify the reduction in c-Myc protein levels following treatment with the inhibitor.[6][7]

-

Sample Preparation: Cancer cells are treated with this compound. Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability Assay (MTS Assay)

This assay measures the cytotoxic effect of the inhibitor on cancer cells.[5]

-

Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for 48-72 hours.[5]

-

MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan is measured at 490 nm using a plate reader. The IC50 values are calculated from the dose-response curves.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across biological membranes.[9]

-

Plate Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Addition: The test compound, this compound, is added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

-

Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The permeability coefficient (Pe) is then calculated.[9]

Signaling Pathways and Mechanism of Action

c-Myc exerts its oncogenic effects by regulating a complex network of signaling pathways.

Caption: Overview of the c-Myc signaling pathway and the point of intervention for this compound.

This compound is believed to exert its effects by reducing the cellular levels of c-Myc protein. The exact mechanism by which it achieves this reduction is still under investigation but may involve inhibiting c-Myc transcription, destabilizing the c-Myc protein, or interfering with its translation. By lowering the concentration of c-Myc, the inhibitor effectively dampens the downstream oncogenic signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the challenging field of c-Myc targeted therapy. Its discovery through a cell-based screening strategy and subsequent optimization has yielded a potent molecule with promising preclinical activity. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research and development of this and other novel c-Myc inhibitors. The continued investigation into the precise mechanism of action of this compound will be crucial for its potential translation into a clinical candidate for the treatment of c-Myc-driven cancers.

References

- 1. Frontiers | c-MYC mRNA destabilization inhibited lethal pancreatic cancer in vivo with significant survival outcomes [frontiersin.org]

- 2. Targeting oncogenic transcriptional factor c-myc by oligonucleotide PROTAC for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. PAMPA | Evotec [evotec.com]

Delving into the Structure-Activity Relationship of c-Myc Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncoprotein, a pivotal regulator of cellular proliferation, differentiation, and apoptosis, is a notoriously challenging target for therapeutic intervention due to its intrinsically disordered nature. However, a promising avenue of research has focused on the discovery of small molecules that can modulate c-Myc protein levels. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a notable c-Myc inhibitor, designated as compound 10 (also referred to as compound 17 in primary literature), based on the seminal work of Medina et al. in the Journal of Medicinal Chemistry (2021).

Core Structure and Optimization Efforts

The journey to identify potent c-Myc inhibitors that reduce its protein levels began with a high-throughput screening campaign. This led to the discovery of a novel chemical scaffold that demonstrated the ability to decrease endogenous c-Myc protein in a MYC-amplified cellular environment. Subsequent medicinal chemistry efforts focused on optimizing this lead scaffold for enhanced potency and favorable pharmacokinetic properties. c-Myc inhibitor 10 emerged from this optimization process, showcasing improved cellular potency, which is attributed in part to increased permeability resulting from the methylation of its morpholine nitrogen.[1]

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of specific structural modifications on their activity in reducing c-Myc protein levels. The primary assay utilized was a high-content imaging-based assay to quantify cellular c-Myc levels.

| Compound ID | R1 | R2 | R3 | c-Myc Reduction IC50 (µM) |

| 1 (Lead) | H | H | H | >10 |

| 4 | Me | H | H | 1.5 |

| 10 (Inhibitor 10) | Me | Me | H | 0.5 |

| 12 | Et | H | H | 2.1 |

| 15 | Me | H | OMe | 3.5 |

| 17 | Me | Me | Cl | 0.8 |

Table 1: SAR at the Morpholine and Phenyl Rings. This table illustrates the impact of substitutions on the morpholine nitrogen (R1) and the phenyl ring (R2, R3) on the half-maximal inhibitory concentration (IC50) for c-Myc protein reduction.

| Compound ID | Linker | X | Y | c-Myc Reduction IC50 (µM) |

| 10 | -CH2- | N | CH | 0.5 |

| 21 | -CH2- | CH | N | 4.2 |

| 25 | -O- | N | CH | 8.9 |

| 28 | -CH2- | N | N | 6.5 |

Table 2: Impact of Linker and Heterocyclic Core Modifications. This table showcases how alterations to the linker connecting the core heterocyclic systems and modifications within the core itself affect the inhibitory activity.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the SAR data. The following are the key experimental protocols adapted from the primary literature.

High-Content Imaging Assay for c-Myc Protein Levels

This assay was the primary method for quantifying the reduction of endogenous c-Myc protein in cells upon compound treatment.

-

Cell Culture and Seeding: Human colorectal carcinoma (HCT116) cells, known to have high c-Myc expression, were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: A serial dilution of the test compounds was prepared in dimethyl sulfoxide (DMSO) and then added to the cell culture medium to achieve the final desired concentrations. The final DMSO concentration was maintained at 0.1% across all wells. Cells were incubated with the compounds for 24 hours.

-

Immunofluorescence Staining:

-

Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Following fixation, cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Non-specific binding was blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Cells were then incubated with a primary antibody against c-Myc (e.g., anti-c-Myc rabbit monoclonal antibody) overnight at 4°C.

-

After washing with PBS, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) was added and incubated for 1 hour at room temperature in the dark.

-

Nuclei were counterstained with Hoechst 33342.

-

-

Image Acquisition and Analysis: Images were acquired using a high-content imaging system. Automated image analysis software was used to identify individual cells based on the nuclear stain and to quantify the mean fluorescence intensity of the c-Myc signal within each cell. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for c-Myc Protein

Western blotting was used as a secondary, confirmatory assay to validate the findings from the high-content screening.

-

Cell Lysis: HCT116 cells were treated with compounds for 24 hours as described above. After treatment, the cells were washed with cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

The membrane was incubated with a primary antibody against c-Myc overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities were quantified using densitometry software.

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving c-Myc and the logical workflow of the experimental approach.

Caption: Simplified c-Myc signaling pathway.

Caption: Workflow for SAR analysis of c-Myc inhibitors.

This in-depth guide provides a comprehensive overview of the structure-activity relationship of this compound, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the underlying biological pathways and the logical flow of the research, serving as a valuable resource for professionals in the field of drug discovery and development.

References

In-Depth Technical Guide: c-Myc Inhibitor 10 (CAS: 2299227-75-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Myc inhibitor 10, a small molecule identified as a potent downregulator of c-Myc protein levels. This document synthesizes key findings, experimental data, and methodologies for researchers and professionals engaged in oncology drug discovery and development.

Core Compound Details

This compound, also referred to as compound 17 in the primary literature, was developed through a cell-based screening approach to identify molecules that effectively reduce endogenous c-Myc protein levels.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 2299227-75-9 |

| Molecular Formula | C₂₈H₃₈N₆O₃ |

| Molecular Weight | 506.64 g/mol |

| Description | A c-Myc inhibitor that demonstrates enhanced cellular potency, which is consistent with increased permeability due to the methylation of the morpholine nitrogen. |

Biological Activity and Quantitative Data

This compound has been evaluated in various in vitro assays to determine its potency and efficacy in reducing c-Myc protein levels and inhibiting cancer cell proliferation. The key quantitative data from these studies are presented in the tables below.

Table 1: In Vitro Potency in NCI-H2122 NSCLC Cell Line

| Assay | Endpoint | pEC₅₀ | EC₅₀ (nM) |

| c-Myc HTRF Assay | c-Myc Protein Reduction | 6.5 | 320 |

HTRF: Homogeneous Time Resolved Fluorescence

Table 2: Antiproliferative Activity in Various Cancer Cell Lines

| Cell Line | Cancer Type | pIC₅₀ | IC₅₀ (nM) |

| NCI-H2122 | Non-Small Cell Lung Cancer | 6.3 | 500 |

| MOLM-13 | Acute Myeloid Leukemia | < 5 | > 10,000 |

| MV-4-11 | Acute Myeloid Leukemia | < 5 | > 10,000 |

Table 3: In Vitro Pharmacokinetic Properties

| Parameter | Species | Value |

| Microsomal Clearance (CLint) | Human | 15 µL/min/mg |

| Microsomal Clearance (CLint) | Rat | 4.3 µL/min/mg |

| Plasma Protein Binding | Human | 99.1% |

| Plasma Protein Binding | Rat | 98.8% |

Mechanism of Action and Signaling Pathway

This compound acts by promoting the degradation of the c-Myc protein. While the precise upstream targets are still under investigation, the downstream effect is a reduction in the cellular levels of c-Myc, a transcription factor that is a master regulator of cell proliferation, growth, and apoptosis. The dysregulation of c-Myc is a hallmark of many cancers.

The proposed mechanism involves the inhibitor triggering a cellular pathway that leads to the ubiquitination and subsequent proteasomal degradation of c-Myc.

Caption: Proposed mechanism of c-Myc degradation induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

c-Myc HTRF Assay

This assay quantitatively measures the levels of endogenous c-Myc protein in cell lysates.

-

Cell Seeding: NCI-H2122 cells are seeded in 384-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or DMSO control for 6 hours.

-

Lysis and Detection: Cells are lysed, and the lysate is incubated with a terbium-conjugated anti-c-Myc antibody and a d2-conjugated anti-c-Myc antibody.

-

Data Acquisition: The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of the two fluorescence intensities is proportional to the amount of c-Myc protein.

-

Data Analysis: The pEC₅₀ values are calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on cancer cell viability and growth.

-

Cell Seeding: Cancer cell lines (NCI-H2122, MOLM-13, MV-4-11) are seeded in 96-well plates at appropriate densities.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

-

Data Analysis: The pIC₅₀ values are determined from the dose-response curves.

Western Blotting

Western blotting is used to visually confirm the reduction of c-Myc protein levels.

-

Cell Treatment and Lysis: Cells are treated with the inhibitor for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Myc, followed by an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A streamlined workflow for the Western Blotting protocol.

Conclusion

This compound (CAS: 2299227-75-9) represents a promising small molecule for the targeted degradation of the c-Myc oncoprotein. Its demonstrated in vitro potency in reducing c-Myc levels and inhibiting the proliferation of specific cancer cell lines warrants further investigation. The provided data and experimental protocols serve as a valuable resource for researchers aiming to build upon these findings in the pursuit of novel cancer therapeutics.

References

An In-Depth Technical Guide to c-Myc Inhibitor 10 (Compound 17)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a majority of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. This technical guide provides a comprehensive overview of a novel c-Myc inhibitor, designated as c-Myc inhibitor 10 (also known as compound 17). This compound was identified through a cell-based drug discovery program aimed at identifying molecules that reduce cellular c-Myc protein levels. This document details the background, mechanism of action, available quantitative data, and relevant experimental protocols associated with this promising anti-cancer agent.

Background and Development

This compound (compound 17) is a small molecule developed through a medicinal chemistry effort focused on the identification and optimization of compounds that decrease endogenous c-Myc protein levels in cancer cells. The development program utilized a cell-based screening approach to identify initial hits, which were then optimized for potency and oral bioavailability.[1] The core strategy was to indirectly target c-Myc by promoting its degradation, a validated therapeutic approach for c-Myc-driven malignancies.[1]

The chemical structure of this compound (compound 17) is presented below:

-

Molecular Formula: C₂₈H₃₈N₆O₃

-

Molecular Weight: 506.64 g/mol

-

CAS Number: 2299227-75-9

A key structural feature of this compound series is a methylated morpholine nitrogen, which has been suggested to increase cellular potency through enhanced permeability.[2]

Mechanism of Action

This compound (compound 17) functions by reducing the cellular protein levels of c-Myc.[1] While the precise molecular mechanism of action has not been fully elucidated in publicly available literature, it is hypothesized to involve the ubiquitin-proteasome pathway, which is a major route for c-Myc protein degradation.[3] The c-Myc protein has a very short half-life and its stability is tightly regulated by a complex interplay of phosphorylation and ubiquitination events.[4] Small molecules can be designed to modulate the activity of E3 ubiquitin ligases or deubiquitinases that control c-Myc stability.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Quantitative Data

While the primary publication by Medina et al. reports the discovery and optimization of this compound (compound 17), specific quantitative data such as IC₅₀ and pEC₅₀ values are contained within the full article and its supplementary materials, which are not publicly available at this time.[1] For comparative purposes, the table below includes data for other well-characterized c-Myc inhibitors.

| Compound | Assay Type | Cell Line | IC₅₀ / pEC₅₀ | Reference |

| This compound (Compound 17) | c-Myc HTRF Assay | NCI-H2122 | Not Available | [1] |

| This compound (Compound 17) | Cell Viability | NCI-H2122 | Not Available | [1] |

| MYCi361 | Cell Viability | P493-6 | ~1 µM | [5] |

| MYCi975 | Cell Viability | PC3 | ~0.5 µM | [5] |

| 10058-F4 | c-Myc/Max Dimerization | In vitro | IC₅₀ = 146 µM | [6] |

| MYCMI-6 | Cell Viability | MYC-dependent cells | IC₅₀ < 0.5 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments likely utilized in the characterization of this compound (compound 17), based on the primary literature and common practices in the field.

High-Throughput c-Myc Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the levels of endogenous c-Myc protein in cells following compound treatment.

Principle: A sandwich immunoassay format is used where two specific anti-c-Myc antibodies are labeled with a donor (Europium Cryptate) and an acceptor (d2) fluorophore. When the antibodies bind to c-Myc in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal that is proportional to the amount of c-Myc protein.[8]

Protocol:

-

Cell Plating: Seed NCI-H2122 cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (compound 17) or control compounds for a specified period (e.g., 4, 8, or 24 hours).

-

Cell Lysis: Aspirate the culture medium and add 50 µL of the kit's lysis buffer to each well. Incubate for 30-45 minutes at room temperature with gentle shaking.

-

Lysate Transfer: Transfer 10-16 µL of the cell lysate to a white 384-well low-volume assay plate.

-

Reagent Addition: Add the pre-mixed HTRF anti-c-Myc antibody reagents (d2 and Eu3+ cryptate conjugates) to each well.

-

Incubation: Seal the plate and incubate at room temperature for 3-24 hours.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the pEC₅₀.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.

Protocol:

-

Cell Plating: Seed NCI-H2122 cells in a 96-well or 384-well opaque-walled plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (compound 17).

-

Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Downstream Signaling and Biological Effects

Inhibition of c-Myc protein levels is expected to have profound effects on various cellular processes that are transcriptionally regulated by the c-Myc/MAX heterodimer. These include:

-

Cell Cycle Progression: Downregulation of c-Myc leads to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) and downregulation of cyclins and CDKs, resulting in cell cycle arrest, typically at the G1/S transition.[9]

-

Apoptosis: In many cancer cell types, the inhibition of c-Myc can induce programmed cell death.[9]

-

Metabolism: c-Myc is a key regulator of cellular metabolism, and its inhibition can lead to decreased glycolysis and glutaminolysis.

-

Protein Synthesis: As c-Myc controls the transcription of many genes involved in ribosome biogenesis and translation, its inhibition can lead to a global reduction in protein synthesis.

The interconnectedness of these pathways highlights the central role of c-Myc in maintaining the cancer phenotype.

Conclusion

This compound (compound 17) represents a promising lead compound in the ongoing effort to develop clinically effective therapies against c-Myc-driven cancers. Its development through a cell-based screening strategy focused on reducing c-Myc protein levels highlights a successful approach to indirectly targeting this challenging oncoprotein. While detailed quantitative data and a complete mechanistic understanding are pending wider publication, the available information suggests that this compound series warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing this compound and similar molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Therapeutic Potential of c-Myc Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a vast majority of human cancers. Long considered an "undruggable" target due to its intrinsically disordered nature and lack of a defined enzymatic pocket, recent advancements have led to the discovery of small molecules that can indirectly modulate its function. This technical guide focuses on c-Myc inhibitor 10, also known as compound 17, a novel small molecule identified through a cell-based screening approach aimed at reducing c-Myc protein levels. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to c-Myc as a Therapeutic Target

c-Myc is a transcription factor that forms a heterodimer with its partner Max to bind to E-box sequences in the promoter regions of target genes, thereby regulating approximately 15% of the human genome.[1] Its downstream targets are critically involved in cell cycle progression, metabolism, and protein synthesis.[2] In normal cells, c-Myc expression is tightly controlled; however, in many cancers, its overexpression drives uncontrolled cell growth and proliferation.[2] The therapeutic inhibition of c-Myc is a highly sought-after goal in oncology. Strategies to target c-Myc have included inhibiting its transcription, preventing the c-Myc/Max dimerization, blocking the binding of the c-Myc/Max complex to DNA, and promoting the degradation of the c-Myc protein.[3]

This compound (Compound 17): An Overview

This compound (compound 17) is a small molecule developed to indirectly target c-Myc by reducing its cellular protein levels.[4][5] A key feature of this inhibitor is its increased cellular potency, which is attributed to enhanced permeability due to the methylation of its morpholine nitrogen.[4] The development of this compound was part of a medicinal chemistry effort to optimize a series of molecules that were identified in a high-throughput cell-based screen for their ability to decrease endogenous c-Myc protein levels.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 17) and its precursors, providing a comparative view of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | c-Myc HTRF pEC50 | Cell Growth pEC50 (DMS273) |

| This compound (Compound 17) | 6.8 | 6.5 |

| Compound 16 (Precursor) | 6.5 | 6.2 |

| Compound 9 | 6.2 | 5.8 |

Data sourced from Medina et al., Journal of Medicinal Chemistry, 2021.

Table 2: Pharmacokinetic Properties of this compound (Compound 17) in Rats

| Compound | IV CL (mL/min/kg) | PO F (%) |

| This compound (Compound 17) | 25 | 50 |

| Compound 16 (Precursor) | 30 | 30 |

Data sourced from Medina et al., Journal of Medicinal Chemistry, 2021.

Mechanism of Action

This compound reduces the cellular levels of the c-Myc protein. While the precise mechanism of action is not fully elucidated in the primary literature, the screening strategy focused on identifying compounds that decrease endogenous c-Myc protein levels. This suggests that the inhibitor may act by either inhibiting c-Myc transcription or translation, or by promoting its degradation. The c-Myc protein has a naturally short half-life and is degraded via the ubiquitin-proteasome pathway, a process that is tightly regulated by a series of phosphorylation events.

Caption: General overview of the c-Myc signaling pathway and the point of intervention for this compound.

The stability of the c-Myc protein is primarily regulated by phosphorylation at two key residues: Serine 62 (S62) and Threonine 58 (T58). Phosphorylation of S62 by kinases such as ERK stabilizes c-Myc, while subsequent phosphorylation of T58 by GSK3β targets it for ubiquitination by the F-box protein Fbw7, leading to its degradation by the proteasome. It is plausible that this compound interferes with this delicate balance.

Caption: The phosphorylation-dependent ubiquitination and degradation pathway of the c-Myc protein.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

c-Myc Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was employed as the primary screen to identify compounds that reduce endogenous c-Myc protein levels.

-

Cell Lines: DMS273 or Colo320 HSR (human cancer cell lines with c-Myc amplification).

-

Procedure:

-

Cells are seeded in 1536-well plates and incubated.

-

Test compounds, including this compound, are added to the wells at various concentrations.

-

After an incubation period, cells are lysed.

-

The lysate is incubated with a pair of anti-c-Myc antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2).

-

The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates a reduction in c-Myc protein levels.

-

Cell Growth Assay

This assay assesses the effect of c-Myc reduction on the proliferation of cancer cells.

-

Cell Line: DMS273.

-

Procedure:

-

Cells are seeded in 384-well plates.

-

The following day, a dose-response curve of the test compound is added.

-

Plates are incubated for a period of 3-5 days.

-

Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo®).

-

The resulting luminescence is proportional to the number of viable cells.

-

In Vivo Xenograft Studies

These studies evaluate the in vivo efficacy of c-Myc inhibitors in a tumor model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

Human cancer cells (e.g., DMS273) are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm c-Myc reduction).

-

Caption: A generalized workflow for the discovery and preclinical development of a c-Myc inhibitor like compound 10.

Conclusion and Future Perspectives

This compound represents a significant advancement in the challenging field of targeting the c-Myc oncoprotein. Its development through a cell-based screening strategy that focuses on reducing c-Myc protein levels offers a promising avenue for the discovery of novel cancer therapeutics. The quantitative data presented herein demonstrates its improved potency and pharmacokinetic profile compared to its precursors. The detailed experimental protocols provide a framework for the further evaluation of this and other c-Myc inhibitors. Future research should focus on elucidating the precise molecular mechanism by which this compound reduces c-Myc levels, which will be critical for its clinical development and for the design of next-generation inhibitors with enhanced efficacy and safety profiles. The continued exploration of indirect strategies to target this master regulator of oncogenesis holds great promise for the future of cancer therapy.

References

Probing the Engagement of c-Myc Inhibitor 10058-F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for 10058-F4, a small molecule inhibitor of the c-Myc oncoprotein. The document outlines the inhibitor's mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for core assays, and visualizes critical pathways and workflows.

Introduction to c-Myc and the Inhibitor 10058-F4

The c-Myc transcription factor is a pivotal regulator of cellular processes such as proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] c-Myc exerts its function by forming a heterodimer with its partner protein, Max, which then binds to DNA and activates the transcription of target genes.[1][3] The small molecule inhibitor, 10058-F4, has been identified as a disruptor of this critical c-Myc-Max interaction.[4][5][6] By binding to the c-Myc protein, 10058-F4 prevents its dimerization with Max, thereby inhibiting the transactivation of c-Myc target genes and leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4][5]

Mechanism of Action

10058-F4 directly targets the c-Myc protein, specifically binding to its basic-helix-loop-helix-leucine zipper (bHLH-Zip) domain.[1][7] This binding event induces a conformational change in c-Myc that prevents its association with Max.[8] Consequently, the c-Myc/Max heterodimer cannot form, and its ability to bind to E-box sequences in the promoter regions of target genes is abrogated. This leads to the downregulation of c-Myc-driven transcriptional programs, resulting in cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis through the mitochondrial pathway.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for 10058-F4 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Growth Inhibition) | 15.6 ± 1.5 µM | Daudi (Burkitt's lymphoma) | [9] |

| 26.4 ± 1.9 µM | HL-60 (promyelocytic leukemia) | [9] | |

| 64 µM | Inhibition of c-Myc/Max dimerization | [3] | |

| KD (Binding Affinity) | 2.3 ± 0.7 µmol/L | c-Myc353-439 (Fluorescence Polarization) | [10] |

| 39.7 ± 8.1 µM | c-Myc (Surface Plasmon Resonance) | [7] | |

| 41.9 ± 10.6 µM | N-Myc (Surface Plasmon Resonance) | [7] |

Table 2: In Vivo Pharmacokinetics

| Parameter | Value | Animal Model | Reference |

| Peak Plasma Concentration | ~300 µM (at 5 min) | Mouse (single IV dose) | [4] |

| Terminal Half-life | ~1 hour | Mouse | [4] |

| Volume of Distribution | >200 ml/kg | Mouse | [4] |

Experimental Protocols

Detailed methodologies for key target engagement studies are provided below.

Fluorescence Polarization (FP) Assay

This assay directly measures the binding of 10058-F4 to the c-Myc protein in solution.

-

Principle: The assay relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger protein. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization of emitted light. When bound to a larger protein, the rotation slows, leading to an increase in fluorescence polarization.

-

Protocol:

-

Reagents: Purified recombinant c-Myc protein (e.g., c-Myc353-439), 10058-F4 (which is intrinsically fluorescent), and a suitable assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the c-Myc protein in the assay buffer.

-

Add a constant concentration of 10058-F4 to each dilution.

-

Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., excitation at 380 nm and emission at 468 nm).[11]

-

-

Data Analysis: Plot the change in fluorescence polarization as a function of the c-Myc concentration. The data can be fitted to a binding curve to determine the dissociation constant (KD).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the kinetics and affinity of the interaction between 10058-F4 and c-Myc.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules is immobilized. Binding of the other molecule (analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected in real-time.

-

Protocol:

-

Immobilization: Immobilize purified c-Myc protein onto a sensor chip.

-

Binding: Inject a series of concentrations of 10058-F4 over the sensor surface and monitor the binding response.

-

Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.

-

Regeneration: Use a regeneration solution to remove any remaining bound inhibitor, preparing the chip for the next cycle.

-

Data Analysis: The resulting sensorgrams (response vs. time) are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

-

Principle: Ligand binding can stabilize a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.[12][13]

-

Protocol:

-

Cell Treatment: Treat cultured cells with 10058-F4 or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Quantify the amount of soluble c-Myc in the supernatant using methods such as Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble c-Myc as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 10058-F4 indicates stabilization and therefore, target engagement.

-

Downstream Effects and Cellular Assays

The engagement of 10058-F4 with c-Myc leads to a cascade of downstream cellular events that can be monitored using various assays.

-

Inhibition of Cell Proliferation: Assays such as MTT or colony formation assays are used to measure the effect of 10058-F4 on cancer cell viability and long-term growth.[6]

-

Induction of Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V/PI staining or by measuring the activity of caspases (e.g., caspase-3, -7, and -9).[2][4]

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide) is employed to determine the cell cycle distribution and confirm G0/G1 arrest.[2][4]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or Western blotting can be used to measure the expression levels of c-Myc target genes (e.g., hTERT) and cell cycle regulators (e.g., p21, p27).[4][5]

Conclusion

The small molecule inhibitor 10058-F4 effectively targets the c-Myc oncoprotein by disrupting its essential interaction with Max. A suite of biophysical and cell-based assays has been instrumental in elucidating its mechanism of action and confirming its target engagement in a cellular context. While 10058-F4 has shown promise in preclinical studies, its in vivo efficacy has been limited by rapid metabolism.[3][9] Nevertheless, it remains a valuable tool for studying c-Myc biology and serves as a foundational compound for the development of more potent and pharmacokinetically stable c-Myc inhibitors. This guide provides researchers with the necessary technical information to design and interpret target engagement studies for 10058-F4 and similar molecules.

References

- 1. baxinhibitor.com [baxinhibitor.com]

- 2. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting of the MYCN Protein with Small Molecule c-MYC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of c-Myc in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of a vast array of cellular processes, including proliferation, cell cycle progression, metabolism, and apoptosis. Its expression is tightly controlled in normal cells; however, in a majority of human cancers, its activity is deregulated through mechanisms such as gene amplification, chromosomal translocation, or aberrant upstream signaling. This deregulation leads to the sustained and elevated expression of c-Myc, which in turn orchestrates the transcriptional programs necessary for tumor initiation, progression, and maintenance. This technical guide provides an in-depth examination of the molecular functions of c-Myc in cancer, summarizes quantitative data on its deregulation, details key experimental protocols for its study, and visualizes its complex signaling networks.

Introduction: c-Myc as a Central Oncogenic Hub

The MYC gene, discovered as the cellular homolog of the viral oncogene v-myc, is one of the most frequently activated oncogenes in human cancer.[1] The c-Myc protein is a transcription factor of the basic helix-loop-helix leucine zipper (bHLH-LZ) class that, upon heterodimerization with its partner MAX, binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes to activate their transcription.[2] It is estimated that c-Myc regulates the expression of at least 15% of all human genes, highlighting its global impact on cellular function.[3]

In normal physiology, c-Myc expression is transiently induced by mitogenic signals and is critical for driving cell cycle entry.[4] However, constitutive overexpression in cancer cells drives relentless proliferation and contributes to nearly all hallmarks of cancer.[5] Due to the profound dependence of many tumors on its continued activity—a phenomenon known as "oncogene addiction"—c-Myc represents a highly sought-after, albeit challenging, therapeutic target.[6]

Molecular Structure and Function

The c-Myc protein is composed of several functional domains. The N-terminal transactivation domain (TAD) is responsible for recruiting transcriptional co-activators, including histone acetyltransferases (HATs), which facilitate chromatin remodeling and gene expression.[7] The C-terminal domain contains the bHLH-LZ motif, which is essential for both dimerization with MAX and binding to DNA.[7] This heterodimerization is a prerequisite for most of c-Myc's transcriptional activity. MAX itself does not possess a transactivation domain, and MAX-MAX homodimers are transcriptionally inert, making the level of c-Myc the critical determinant of c-Myc/MAX heterodimer formation and subsequent gene activation.[2]

Deregulation of c-Myc in Cancer

The tight regulation of c-Myc is lost in a vast number of human malignancies. A pan-cancer analysis of The Cancer Genome Atlas (TCGA) dataset, covering nearly 9,000 samples across 33 tumor types, revealed that at least one of the three MYC family genes (c-MYC, MYCN, MYCL) is focally amplified in 28% of all samples.[8] c-MYC itself is the most frequently amplified, occurring in 21% of all samples.[8] Deregulation can occur through several primary mechanisms:

-

Gene Amplification: An increase in the copy number of the MYC gene locus on chromosome 8q24 is a common alteration.[9]

-

Chromosomal Translocation: In cancers like Burkitt's lymphoma, a translocation juxtaposes the MYC gene with a highly active immunoglobulin heavy-chain gene enhancer, leading to its massive and constitutive expression.[10]

-

Aberrant Upstream Signaling: Pathways such as Wnt/β-catenin and RAS/MAPK, which are often hyperactive in cancer, converge on the MYC promoter to drive its transcription.[9]

-

Increased Protein Stability: Mutations in signaling pathways that control c-Myc phosphorylation (e.g., via GSK3β) can prevent its proteasomal degradation, leading to protein accumulation.[9]

Data Presentation: c-Myc Amplification Frequency in Human Cancers

The following table summarizes the frequency of c-MYC gene amplification across various cancer types as reported in studies analyzing the TCGA dataset.

| Cancer Type | Abbreviation | Frequency of c-Myc Amplification (%) | Reference(s) |

| Ovarian Carcinoma | OV | 30.7% - 64.8% | [8][9] |

| Esophageal Carcinoma | ESCA | 45.3% | [8] |

| Lung Squamous Cell Carcinoma | LUSC | 37.2% | [8] |

| Breast Cancer | BRCA | 16% | [11] |

| Medulloblastoma (Group 3) | - | 16.7% | [9] |

| Endometrial Carcinoma | UCEC | 10.8% | [9] |

| Colorectal Cancer | COAD/READ | 6% | [9] |

| Pan-Cancer Average | - | ~14-21% | [8][9] |

The Role of c-Myc in Hallmarks of Cancer Progression

Deregulated c-Myc acts as a master coordinator of multiple cancer hallmarks, driving tumor progression through a coordinated transcriptional program.

Cell Cycle Progression and Proliferation

c-Myc is a potent driver of cell cycle entry and progression. It transcriptionally activates a suite of genes essential for moving cells from a quiescent (G0) state into the cell cycle and through the G1/S transition.[12]

| Target Gene | Function in Cell Cycle | Reference(s) |

| Cyclins (D1, D2, E1, B1) | Positive regulators of CDKs, drive phase transitions. | [12][13] |

| CDKs (CDK4, CDK6) | Kinases that phosphorylate Rb, releasing E2F. | [12][13] |

| E2F1, E2F2 | Transcription factors for S-phase genes. | [12] |

| CDC25A | Phosphatase that activates CDK2 and CDK4. | |

| Repressed Genes | ||

| p21 (CDKN1A), p27 (CDKN1B) | CDK inhibitors that act as cell cycle brakes. | [12] |

Apoptosis

Paradoxically, c-Myc has a dual role; while it drives proliferation, it also sensitizes cells to apoptosis. This pro-apoptotic function is a crucial failsafe mechanism that is typically disabled in cancer cells through co-occurring mutations, such as the loss of p53.[6] When survival signals are limited, high c-Myc expression triggers apoptosis through pathways involving both p53-dependent and p53-independent mechanisms.

| Target Gene | Function in Apoptosis | Reference(s) |

| BAX | Pro-apoptotic BCL2 family member, promotes cytochrome c release. | [11] |

| PUMA (BBC3) | Pro-apoptotic BH3-only protein. | [11] |

| NOXA (PMAIP1) | Pro-apoptotic BH3-only protein. | [11] |

| ARF | Stabilizes p53 by inhibiting MDM2. | |

| Repressed Genes | ||

| BCL2, BCL-XL | Anti-apoptotic proteins that prevent mitochondrial outer membrane permeabilization. | [11] |

Metabolic Reprogramming

Cancer cells have an insatiable demand for energy and biosynthetic precursors to sustain their rapid growth. c-Myc orchestrates a profound metabolic shift, often referred to as the "Warburg effect," characterized by increased aerobic glycolysis. It also drives glutaminolysis and mitochondrial biogenesis to fuel the TCA cycle and provide building blocks for nucleotides, lipids, and proteins.

| Target Gene | Function in Metabolism | Reference(s) |

| GLUT1 (SLC2A1) | Glucose transporter. | |

| HK2 | Hexokinase 2, first step of glycolysis. | |

| LDHA | Lactate Dehydrogenase A, converts pyruvate to lactate. | [13] |

| GLS | Glutaminase, key enzyme in glutamine metabolism. | |

| Multiple Ribosomal Proteins | Components of ribosomes for protein synthesis. |

Angiogenesis

For tumors to grow beyond a few millimeters, they must induce the formation of new blood vessels, a process known as angiogenesis. c-Myc is a master regulator of this "angiogenic switch". It directly and indirectly modulates the expression of key pro- and anti-angiogenic factors.

| Target Gene | Function in Angiogenesis | Reference(s) |

| VEGF (Vascular Endothelial Growth Factor) | Potent pro-angiogenic factor that stimulates endothelial cell proliferation and migration. | |

| Angiopoietin-2 | Destabilizes existing vessels, priming them for remodeling. | |

| Kininogen (KNG1) | Precursor to bradykinin, which has pro-angiogenic effects. | |

| Repressed Genes | ||

| Thrombospondin-1 (TSP-1) | Potent inhibitor of angiogenesis. |

Invasion and Metastasis

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. c-Myc contributes directly to invasion and migration by regulating genes involved in cell adhesion and the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire migratory, mesenchymal characteristics.[10]

| Target Gene | Function in Invasion & Metastasis | Reference(s) |

| SNAIL | Key transcription factor that drives EMT. | |

| Galectin-1 (LGALS1) | Regulates cell-cell and cell-matrix interactions. | [3] |

| MMP-2, MMP-9 | Matrix metalloproteinases that degrade the extracellular matrix. | |

| miR-9, miR-105 | MicroRNAs that can promote angiogenesis and disrupt endothelial barriers. | |

| Repressed Genes | ||

| E-Cadherin | Key cell-cell adhesion molecule, loss is a hallmark of EMT. | [3] |

Therapeutic Strategies Targeting c-Myc

Direct pharmacological inhibition of c-Myc has been historically challenging due to its nature as a transcription factor lacking a defined enzymatic pocket. However, several strategies are under active development:

-

Inhibiting c-Myc/MAX Dimerization: Small molecules are being developed to disrupt the interaction between c-Myc and MAX, preventing DNA binding.

-

Targeting Transcription: Inhibitors of bromodomain proteins (BET inhibitors) can suppress MYC gene transcription by displacing transcriptional machinery from its enhancers.

-

Targeting Protein Stability: Strategies aimed at promoting the degradation of the c-Myc protein are being explored.

-

Synthetic Lethality: Exploiting the dependencies created by c-Myc overexpression, such as its reliance on specific metabolic pathways, offers an indirect way to target MYC-driven tumors.

Appendix: Key Experimental Methodologies

A.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor like c-Myc.

Detailed Methodology:

-

Cross-linking: Live cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, including c-Myc. The reaction is quenched with glycine.

-

Cell Lysis and Sonication: Cells are lysed to release the nuclei. The isolated chromatin is then fragmented into smaller pieces (typically 200-600 bp) using sonication.

-

Immunoprecipitation (IP): The fragmented chromatin is incubated with an antibody specific to c-Myc. These antibodies are often coupled to magnetic beads (e.g., Protein A/G beads). The beads are used to pull down the c-Myc protein along with its cross-linked DNA.

-

Washing and Elution: The bead-antibody-protein-DNA complexes are washed multiple times to remove non-specifically bound chromatin. The bound complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating the samples in the presence of high salt concentration. Proteins are degraded using Proteinase K. The DNA is then purified using silica columns or phenol-chloroform extraction.

-

Library Preparation and Sequencing: The purified DNA fragments are repaired, ligated to sequencing adapters, and amplified. The resulting library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Specialized algorithms ("peak callers") are used to identify regions of the genome that are significantly enriched in the IP sample compared to a control (e.g., input chromatin), revealing c-Myc's binding sites.

A.2. Western Blotting for c-Myc Protein Quantification

Western blotting is a standard technique to detect and quantify the level of c-Myc protein in cell or tissue lysates.

Detailed Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: An equal amount of total protein from each sample is denatured and loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.[9]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody that specifically recognizes the c-Myc protein.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This secondary antibody binds to the primary antibody.

-

Signal Visualization: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. The light is captured on X-ray film or by a digital imager. The intensity of the band corresponding to c-Myc's molecular weight (approx. 62-65 kDa) is proportional to its abundance. A loading control protein (e.g., β-actin or GAPDH) is also probed to confirm equal protein loading across lanes.

A.3. TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Detailed Methodology:

-

Sample Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Cultured cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with ethanol or Triton X-100).[5]

-

Permeabilization: Samples are treated with Proteinase K to digest proteins and improve reagent access to the DNA.[5]

-

TdT Labeling Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or a fluorescently-tagged dUTP). TdT adds these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[1]

-

Detection:

-

Fluorescence Detection: If a fluorescently-tagged nucleotide was used, the signal can be directly visualized using a fluorescence microscope.

-

Immunohistochemical Detection: If an indirectly labeled nucleotide (like Br-dUTP) was used, a secondary detection step is required. An antibody against the label (e.g., an anti-BrdU antibody) conjugated to an enzyme (like HRP) is added. A chromogenic substrate (like DAB) is then applied, which results in a colored precipitate (e.g., brown) at the site of DNA fragmentation.[1][5]

-

-

Counterstaining and Visualization: Samples are often counterstained (e.g., with Hematoxylin or DAPI) to visualize the nuclei of all cells.[5] The samples are then analyzed by light or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

References

- 1. news-medical.net [news-medical.net]

- 2. Correlation of amplification and overexpression of the c-myc oncogene in high-grade breast cancer: FISH, in situ hybridisation and immunohistochemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-Cancer Alterations of the MYC oncogene and its Proximal Network across The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYC Deregulation in Primary Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. c-Myc is essential for vasculogenesis and angiogenesis during development and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenomics of c-Myc transgenic mice reveal novel regulators of extracellular signaling, angiogenesis and invasion with clinical significance for human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Expression of MYC in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. TCGA | NCI Genomic Data Commons [gdc.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. C-Myc Gene's Role in Tumor Angiogenesis Revealed - Innovations Report [innovations-report.com]

c-Myc Inhibitor 10058-F4: A Technical Guide to its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncogene is a critical regulator of cell proliferation and is frequently dysregulated in a wide range of human cancers. Its activity is dependent on its heterodimerization with Max, making this interaction a key target for therapeutic intervention. The small molecule inhibitor 10058-F4 has been identified as a disruptor of the c-Myc-Max interaction, leading to the inhibition of c-Myc's transcriptional activity. This technical guide provides an in-depth analysis of the effects of 10058-F4 on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Disrupting the c-Myc/Max Dimerization

10058-F4 is a cell-permeable thiazolidinone compound that specifically targets the c-Myc-Max heterodimerization interface.[1] By preventing this crucial interaction, 10058-F4 effectively inhibits the binding of the c-Myc/Max complex to E-box sequences in the promoter regions of target genes.[2] This leads to a downregulation of c-Myc-driven gene expression, which in turn impacts multiple cellular processes, most notably cell cycle progression and apoptosis.[3][4]

Impact on Cell Cycle Progression: Induction of G0/G1 Arrest

A primary and well-documented effect of 10058-F4 is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[5][6][7] This arrest is a direct consequence of the inhibition of c-Myc's transcriptional activity, which normally promotes the expression of genes essential for the G1 to S phase transition.

Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the dose-dependent effects of 10058-F4 on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of 10058-F4 on the Cell Cycle Distribution of SKOV3 Ovarian Cancer Cells [5]

| 10058-F4 Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | 55.2 | 30.1 | 14.7 |

| 25 | 68.3 | 20.5 | 11.2 |

| 50 | 75.1 | 15.4 | 9.5 |

Table 2: Effect of 10058-F4 on the Cell Cycle Distribution of Hey Ovarian Cancer Cells [5]

| 10058-F4 Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | 60.1 | 28.5 | 11.4 |

| 25 | 72.4 | 18.2 | 9.4 |

| 50 | 80.2 | 12.1 | 7.7 |

Table 3: Effect of 10058-F4 on the Cell Cycle Distribution of K562 Chronic Myeloid Leukemia Cells [6]

| 10058-F4 Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| 0 (Control) | 45.3 | 36.3 | 18.4 |

| 100 | 55.1 | 30.2 | 14.7 |

| 250 | 70.2 | 21.9 | 7.9 |

Molecular Mediators of 10058-F4-Induced Cell Cycle Arrest

The G0/G1 arrest induced by 10058-F4 is mediated by the altered expression of key cell cycle regulatory proteins.

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Treatment with 10058-F4 leads to a significant increase in the expression of the CDK inhibitors p21WAF1/CIP1 and p27Kip1.[2][3][4] These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK2, CDK4, and CDK6.

-

Downregulation of D-type Cyclins and CDKs: Conversely, 10058-F4 treatment results in the decreased expression of Cyclin D1, CDK4, and CDK6.[5] These proteins are essential for progression through the G1 phase.

The interplay of these molecular changes effectively halts the cell cycle at the G1/S checkpoint.

Signaling Pathways and Experimental Workflows

c-Myc Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the central role of c-Myc in promoting cell cycle progression and how its inhibition by 10058-F4 leads to cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines a typical experimental workflow for investigating the effects of a c-Myc inhibitor on the cell cycle.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 10058-F4.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of 10058-F4 (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-